

Technical Guide: 3-(1H-pyrazol-3-yl)pyridine

(CAS No. 45887-08-9)

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Compound of Interest

Compound Name: 3-(1H-pyrazol-3-yl)pyridine

Cat. No.: B1353410

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(1H-pyrazol-3-yl)pyridine**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed synthesis protocol, and an exploration of its biological activities and potential therapeutic applications.

Chemical and Physical Properties

3-(1H-pyrazol-3-yl)pyridine is a bifunctional molecule incorporating both a pyridine and a pyrazole ring system. These structural features are prevalent in many biologically active compounds, making this scaffold an attractive starting point for the development of novel therapeutics.

Property	Value	Reference
CAS Number	45887-08-9	N/A
Molecular Formula	C ₈ H ₇ N ₃	N/A
Molecular Weight	145.16 g/mol	N/A
Appearance	Pale yellow solid	[1]
Boiling Point	143–148 °C at 0.01 mm Hg	[2]
Melting Point	56–58 °C	[2]

Synthesis of 3-(1H-pyrazol-3-yl)pyridine

A reliable method for the synthesis of **3-(1H-pyrazol-3-yl)pyridine** involves the reaction of a propenone intermediate with hydrazine hydrate.

Experimental Protocol

Starting Material: 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

Reagents:

- Hydrazine hydrate
- Ethanol

Procedure:

- Dissolve 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the reaction mixture at reflux for a duration sufficient to ensure complete reaction, which can be monitored by thin-layer chromatography.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure to yield the crude product.
- The resulting residual oil can be purified by distillation under vacuum to afford **3-(1H-pyrazol-3-yl)pyridine** as a pale yellow solid.[1][2]

Yield: This procedure has been reported to provide a high yield of the desired product.[2]

Biological Activity and Therapeutic Potential

The pyrazole-pyridine scaffold is a "privileged structure" in medicinal chemistry, indicating its ability to bind to a variety of biological targets with high affinity. Derivatives of this core structure have shown significant promise in several therapeutic areas, particularly in oncology and inflammatory diseases, primarily through the inhibition of protein kinases.

While specific quantitative data for the parent **3-(1H-pyrazol-3-yl)pyridine** is not extensively available in publicly accessible literature, the broader class of pyrazolyl-pyridine compounds has been widely investigated as potent kinase inhibitors.

Kinase Inhibition

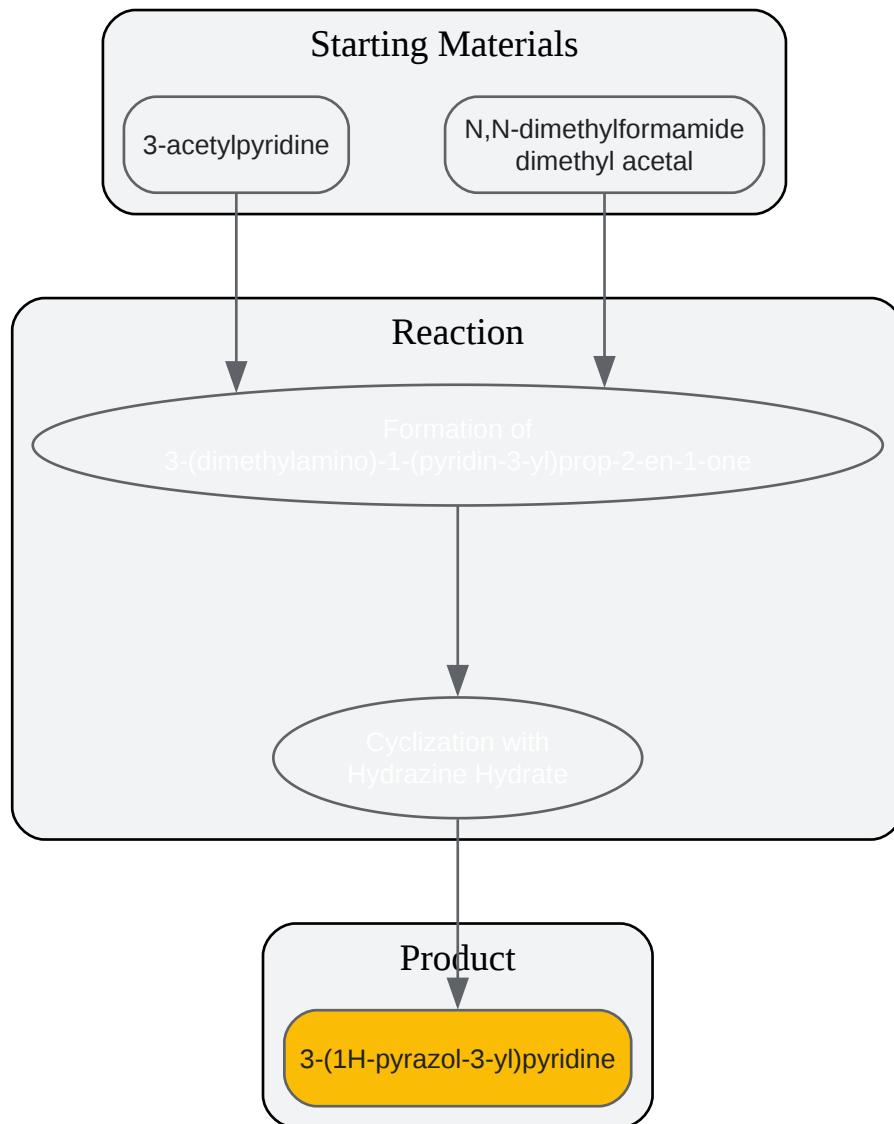
Compounds featuring the pyrazolyl-pyridine core have demonstrated inhibitory activity against several key kinases involved in disease pathogenesis:

- c-Jun N-terminal Kinases (JNKs): JNKs are key regulators of cellular processes such as inflammation, apoptosis, and cell proliferation.^[3] Dysregulation of the JNK signaling pathway is implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.^{[4][5]} The pyrazolyl-pyridine scaffold has been a foundational element in the design of JNK inhibitors.^{[3][6]}
- Pim Kinases (PIM-1, PIM-2, PIM-3): The Pim family of serine/threonine kinases plays a crucial role in cell survival, proliferation, and apoptosis.^{[7][8]} Overexpression of Pim kinases is associated with numerous hematologic and solid tumors, making them attractive targets for cancer therapy.^{[8][9][10]} Several pyrazolyl-pyridine derivatives have been developed as potent pan-Pim kinase inhibitors.^{[7][11]}
- TANK-binding kinase 1 (TBK1): TBK1 is a key regulator of the innate immune response and is involved in signaling pathways related to inflammation, autophagy, and oncogenesis.^{[12][13]} The 1H-pyrazolo[3,4-b]pyridine scaffold, a related isomer, has been successfully utilized to develop potent and selective TBK1 inhibitors.^{[12][13]}
- Casein Kinase 1 δ/ϵ (CK1 δ/ϵ): These kinases are involved in the regulation of various cellular processes, and their dysregulation has been linked to neurodegenerative diseases and cancer. N-(1H-pyrazol-3-yl)quinazolin-4-amines, which contain a similar structural motif, have been identified as inhibitors of CK1 δ/ϵ .^[14]

Signaling Pathways and Experimental Workflows

The therapeutic potential of **3-(1H-pyrazol-3-yl)pyridine** derivatives is rooted in their ability to modulate key cellular signaling pathways. Below are graphical representations of a general synthesis workflow and a simplified kinase inhibition signaling pathway that these compounds are known to influence.

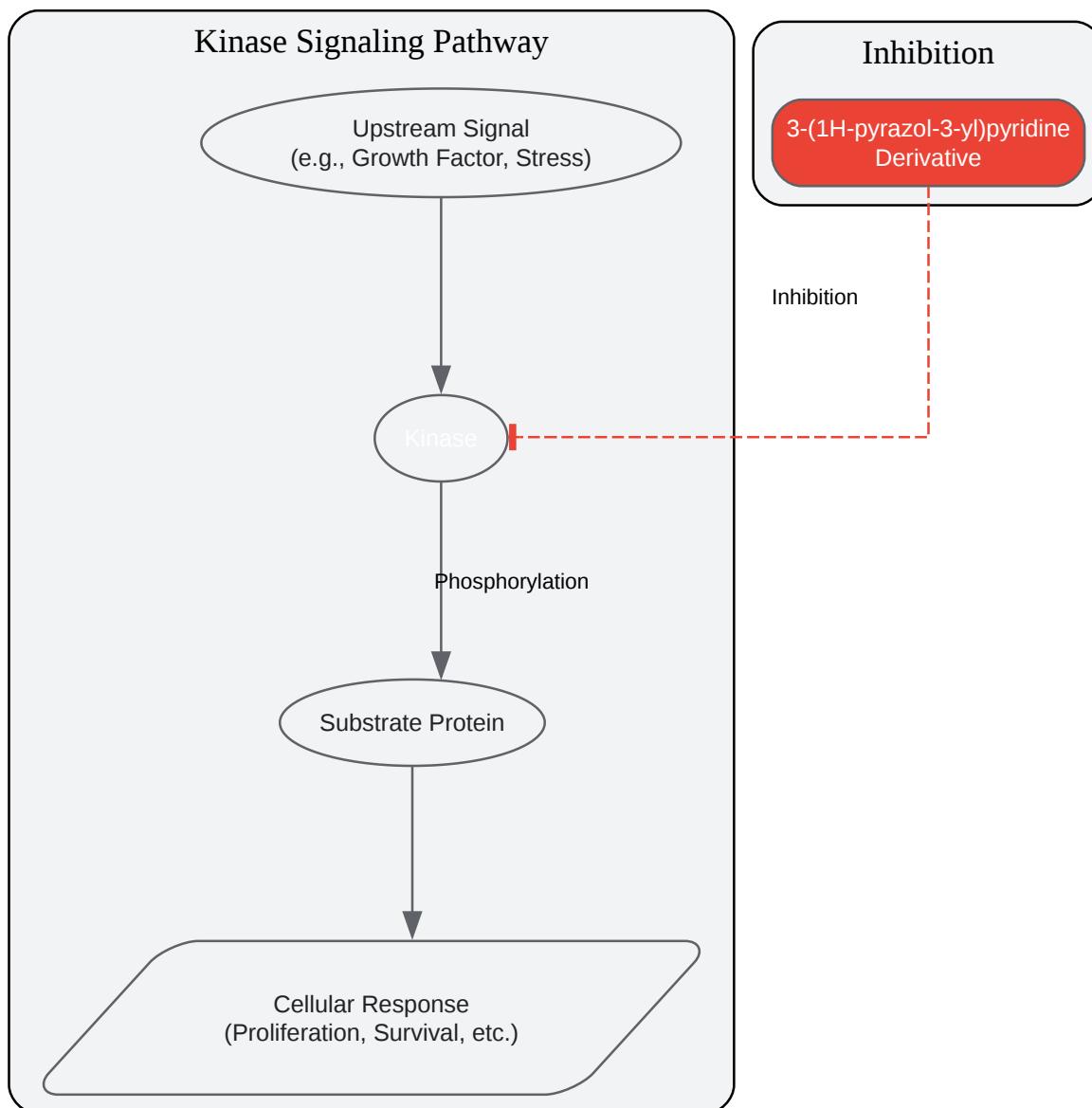
General Synthesis Workflow



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Caption: General synthesis workflow for **3-(1H-pyrazol-3-yl)pyridine**.

Simplified Kinase Signaling Pathway Inhibition



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Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

3-(1H-pyrazol-3-yl)pyridine is a versatile and valuable scaffold in drug discovery. Its straightforward synthesis and the established biological significance of the pyrazole-pyridine core make it an excellent starting point for the development of novel kinase inhibitors and other therapeutic agents. Further investigation into the specific biological targets and quantitative

activity of the parent compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

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References

- 1. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-(1H-Pyrazol-1-yl)pyridine|CAS 25700-12-3 [benchchem.com]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1 δ/ϵ inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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